Clazosentan

Description

Properties

IUPAC Name |

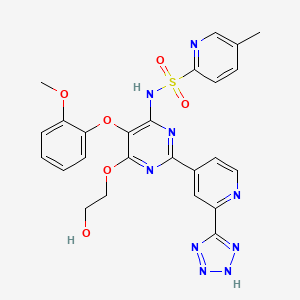

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N9O6S/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23/h3-10,13-14,35H,11-12H2,1-2H3,(H,28,29,32)(H,30,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWCJABOXHSRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N9O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170955 | |

| Record name | Clazosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180384-56-9 | |

| Record name | Clazosentan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clazosentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clazosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLAZOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRR0X4728 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clazosentan as a selective endothelin-A receptor antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Clazosentan is a potent and highly selective endothelin-A (ETA) receptor antagonist that has been extensively investigated for its therapeutic potential in conditions characterized by arterial vasoconstriction, most notably cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and a summary of key preclinical and clinical findings. Detailed experimental protocols for pivotal studies and visualizations of relevant biological pathways are included to support further research and development efforts in this area.

Introduction

Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor peptide that plays a crucial role in the pathophysiology of various cardiovascular and cerebrovascular diseases.[1] Its effects are mediated through two receptor subtypes: the ETA and endothelin-B (ETB) receptors. ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation, whereas ETB receptors, found on endothelial cells, are primarily involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.[1] In the context of aSAH, the release of ET-1 is a key contributor to the development of cerebral vasospasm, a prolonged and severe narrowing of cerebral arteries that can lead to delayed cerebral ischemia and poor neurological outcomes.[2]

This compound (formerly Ro 61-1790, AXV-034343, VML 588) was developed as a selective ETA receptor antagonist to counteract the detrimental vasoconstrictive effects of ET-1 while preserving the beneficial functions of the ETB receptor.[2][3] Its high selectivity and aqueous solubility make it suitable for intravenous administration in acute care settings.

Chemical Properties and Structure

This compound is a sulfonamide-based, non-peptide molecule.

-

IUPAC Name: N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(1H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide

-

Molecular Formula: C₂₅H₂₃N₉O₆S

-

Molecular Weight: 577.58 g/mol

Mechanism of Action

This compound functions as a competitive antagonist of the ETA receptor. By binding to the ETA receptor on vascular smooth muscle cells, it prevents the binding of ET-1, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction. This selective antagonism allows for the unopposed action of ET-1 on ETB receptors, which can promote vasodilation and ET-1 clearance, further contributing to the therapeutic effect.

Endothelin-A Receptor Signaling Pathway

The binding of ET-1 to the G-protein coupled ETA receptor primarily activates the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which ultimately results in the contraction of the smooth muscle cell.

Pharmacological Profile

In Vitro Pharmacology

This compound demonstrates high affinity and selectivity for the ETA receptor. In functional assays using isolated rat basilar artery, this compound acts as a competitive antagonist to ET-1 and big ET-1 induced vasoconstriction.

| Parameter | Receptor | Species | Value | Reference |

| pA₂ | ETₐ | Rat (basilar artery, endothelium intact) | 7.8 | |

| ETₐ | Rat (basilar artery, endothelium removed) | 8.6 | ||

| Selectivity | ETₐ vs ETₑ | Not Specified | ~1000-fold |

Pharmacokinetics

| Parameter | Value | Reference |

| Administration | Intravenous | |

| Distribution | Volume of distribution at steady state (Vss): 13-32 L | |

| Metabolism | Minimal, primarily excreted unchanged | |

| Elimination | Primarily via biliary excretion into feces (~85%), with a smaller portion in urine (~15%) | |

| Half-life (t½) | 1.1 - 2.9 hours |

Pharmacodynamics

In healthy subjects and patients, administration of this compound leads to a dose-dependent increase in plasma ET-1 concentrations, which is a recognized pharmacodynamic effect of ETA receptor antagonism. This is thought to be due to the blockade of ETA receptor-mediated clearance of ET-1.

Experimental Protocols

Preclinical In Vivo Efficacy Models

This model is widely used to induce delayed cerebral vasospasm that mimics the clinical condition.

-

Animal Model: Beagle dogs.

-

Procedure:

-

On day 1, under general anesthesia, a baseline cerebral angiogram is performed.

-

Autologous, non-heparinized blood is collected from the femoral artery.

-

A percutaneous puncture of the cisterna magna is performed, and a volume of cerebrospinal fluid is withdrawn, followed by the injection of the autologous blood.

-

On day 3, the blood injection procedure is repeated to augment the vasospasm response.

-

This compound or placebo is administered via continuous intravenous infusion starting at a predetermined time after the initial hemorrhage.

-

-

Assessment:

-

Angiographic Vasospasm: Cerebral angiography is performed at baseline and on subsequent days (e.g., day 7) to measure the diameter of cerebral arteries (e.g., basilar artery). The degree of vasospasm is calculated as the percentage reduction in vessel diameter compared to baseline.

-

Neurological Assessment: A neurological scoring system is used to evaluate motor function, consciousness, and behavior.

-

Clinical Trial Protocols

-

Study Design: Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-finding trial.

-

Patient Population: Patients with aSAH secured by surgical clipping or endovascular coiling.

-

Intervention: Intravenous infusion of this compound at 1, 5, or 15 mg/h, or placebo, initiated within 56 hours of aSAH and continued for up to 14 days.

-

Primary Endpoint: Incidence of moderate to severe angiographic vasospasm on day 7-11 post-aSAH, assessed by digital subtraction angiography.

-

Secondary Endpoints: A composite of all-cause mortality, new cerebral infarcts, delayed ischemic neurological deficit due to vasospasm, and use of rescue therapy. Clinical outcome was assessed at 12 weeks using the extended Glasgow Outcome Scale (eGOS).

-

Study Design: Phase 3, prospective, multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: Patients with aSAH secured by surgical clipping or endovascular coiling, with thick and diffuse clot on admission CT scan.

-

Intervention: Intravenous infusion of this compound at 15 mg/h or placebo, initiated within 96 hours of aSAH and continued for up to 14 days, in addition to standard of care (including nimodipine).

-

Primary Endpoint: Occurrence of clinical deterioration due to delayed cerebral ischemia (DCI) up to 14 days after initiation of the study drug.

-

Key Secondary Endpoints: Occurrence of clinically relevant cerebral infarction at day 16, and clinical outcome assessed by the modified Rankin Scale (mRS) and eGOS at 12 weeks post-aSAH.

Summary of Efficacy and Safety

Preclinical Efficacy

In animal models of aSAH, this compound has been shown to effectively prevent and reverse cerebral vasospasm.

Clinical Efficacy

Clinical trials have demonstrated that this compound significantly reduces the incidence and severity of angiographic vasospasm following aSAH. The CONSCIOUS-1 trial showed a dose-dependent reduction in moderate to severe vasospasm. However, the translation of this angiographic improvement into a consistent and significant improvement in long-term neurological outcomes has been a challenge in larger phase 3 trials. While some studies showed a reduction in vasospasm-related morbidity and mortality, a consistent benefit on overall functional outcome (e.g., eGOS) was not always observed.

Safety and Tolerability

The most common adverse events associated with this compound in clinical trials include pulmonary complications (e.g., pulmonary edema), hypotension, and anemia. These side effects are generally considered manageable but require careful patient monitoring.

Conclusion

This compound is a well-characterized, potent, and selective ETA receptor antagonist with a clear mechanism of action. It has demonstrated robust efficacy in reducing cerebral vasospasm, a major complication of aSAH. While the translation of this pharmacological effect into improved long-term functional outcomes in all patient populations remains an area of ongoing investigation, this compound represents a significant therapeutic approach for mitigating the consequences of ET-1-mediated vasoconstriction. The detailed pharmacological profile and experimental methodologies presented in this guide are intended to serve as a valuable resource for researchers and clinicians working to advance the treatment of cerebrovascular diseases.

References

- 1. Neurologic evaluation in a canine model of single and double subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmacology of this compound, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Synthesis of Clazosentan

This technical guide provides a comprehensive overview of the chemical properties and synthesis of this compound, a selective endothelin A (ET-A) receptor antagonist. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties of this compound

This compound is a nonpeptide, selective endothelin ETA receptor antagonist.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)-4-pyridinyl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide | [2] |

| Molecular Formula | C₂₅H₂₃N₉O₆S | [2][3] |

| Molecular Weight | 577.57 g/mol | [3] |

| CAS Number | 180384-56-9 | |

| Appearance | Off-white to light yellow solid / White substance from acetonitrile | |

| Melting Point | 239-241 °C | |

| Solubility | DMSO: 83.33 mg/mL (144.28 mM) (requires sonication) | |

| pKa | 2.97 ± 0.10 (Predicted) | |

| Storage Temperature | -20°C | |

| Synonyms | Pivlaz, Ro-61-1790, ACT-108475, VML 588, AXV-034343 | |

| Disodium Salt CAS | 503271-02-1 | |

| Disodium Salt Mol. Wt. | 621.54 g/mol | |

| Disodium Salt pKa | pKa1 4.5; pKa2 3.3 | |

| Disodium Salt Water Sol. | 25% at physiological pH |

Mechanism of Action: Endothelin A Receptor Antagonism

This compound is a selective endothelin A (ETA) receptor antagonist. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in the pathophysiology of cerebral vasospasm, a common and serious complication following aneurysmal subarachnoid hemorrhage (aSAH). ET-1 exerts its effects by binding to two receptor subtypes: ETA and ETB. The ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction. By selectively blocking the ETA receptor, this compound inhibits the vasoconstrictive effects of ET-1, leading to vasodilation and improved cerebral blood flow.

Caption: Mechanism of action of this compound as an ETA receptor antagonist.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A general synthetic route is outlined below.

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for key steps in the synthesis of this compound, based on available literature.

Step 1: Formation of the Pyrimidine Intermediate

-

Alkylation and Cyclization: o-hydroxyanisole is alkylated with diethyl bromomalonate under alkaline conditions.

-

The resulting diester is then cyclized with an appropriate amidine to yield the pyrimidine core.

Step 2: Amidation and Subsequent Modifications

-

Amidation: The pyridine ring of the pyrimidine intermediate undergoes amidation.

-

Chlorination and Dehydration: The dihydroxypyrimidine is treated with phosphorus oxychloride under alkaline conditions. This converts the hydroxyl groups to chlorides and simultaneously dehydrates the amide to a nitrile.

Step 3: Tetrazole Formation

-

Reaction with Sodium Nitrite: The nitrile intermediate is treated with sodium nitrite under weakly acidic conditions to facilitate the formation of the tetrazole ring.

Step 4: Final Assembly to this compound

-

Substitution: The remaining aryl chloride is substituted with ethylene glycol in the presence of sodium hydroxide.

-

Formation of Disodium Salt (Optional): this compound can be converted to its disodium salt by treatment with heated sodium methoxide in methanol, followed by cooling and filtration. This form has higher water solubility.

A more detailed, alternative synthesis step is described as follows for the formation of the tetrazole and subsequent substitution:

-

20 g of 5-methyl-pyridine-2-sulfonic acid [6-chloro-2-[2-(hydrazino-imino-methyl)-pyridine-4-yl]-5-(2-methoxy-phenoxy)-pyrimidine-4-yl]-amide is added to 160 ml of N,N-dimethyl formamide.

-

To this solution, 23 ml of 6 N aqueous hydrochloric acid is added dropwise at a temperature of 15°C.

-

A solution of sodium nitrite in de-ionized water is then added slowly.

-

The reaction mixture is allowed to warm to 20°C for 1.5 hours.

-

160 ml of de-ionized water is added, and the suspension is stirred for 1 hour.

-

The solid is filtered, washed with de-ionized water, and dried.

-

15 g of the resulting 5-methyl-pyridine-2-sulfonic acid [6-chloro-5-(2-methoxy-phenoxy)-2-[2-(1H-tetrazole-5-yl)-pyridine-4-yl]-pyrimidine-4-yl]-amide is suspended in 75 ml of ethylene glycol, and 6.5 g of sodium hydroxide are added.

-

The reaction mixture is heated to 85°C, after which 55 ml of 3 N aqueous hydrochloric acid is added dropwise.

-

The suspension is stirred, filtered, washed with de-ionized water, and dried.

Purification and Analysis:

-

Purification: The final product and intermediates can be purified using standard techniques such as recrystallization (e.g., from acetonitrile), filtration, and washing with appropriate solvents.

-

Analysis: The structure and purity of this compound can be confirmed using analytical methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The certificate of analysis for commercially available this compound confirms consistency with its structure via H-NMR.

Conclusion

This guide provides essential technical information on the chemical properties and synthesis of this compound. The tabulated data offers a quick reference for its physicochemical characteristics, while the synthesis overview and experimental protocols provide a foundation for its laboratory preparation. The visualization of its mechanism of action and synthesis workflow aims to facilitate a deeper understanding for researchers and professionals in the field of drug development.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Intravenous Clazosentan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clazosentan is a selective endothelin-A (ET-A) receptor antagonist that has been investigated for the prevention of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of intravenously administered this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Mechanism of Action

This compound exerts its therapeutic effect by selectively blocking the ET-A receptor, thereby inhibiting the vasoconstrictive effects of endothelin-1 (ET-1). Elevated levels of ET-1 are implicated in the pathogenesis of cerebral vasospasm after aSAH. By antagonizing the ET-A receptor on vascular smooth muscle cells, this compound mitigates arterial constriction and improves cerebral blood flow.

Signaling Pathway of this compound's Action

Pharmacokinetics

The pharmacokinetic profile of intravenous this compound has been characterized in both healthy volunteers and patients with aSAH.

Data Presentation: Pharmacokinetic Parameters

Table 1: Pharmacokinetic Parameters of Intravenous this compound in Healthy Volunteers

| Infusion Rate | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (L/h) | Volume of Distribution (Vss, L) | Half-life (t½, h) |

| 1 mg/h | Data not available | Data not available | ~42 | ~32 | ~3 |

| 5 mg/h | Data not available | Data not available | ~42 | ~32 | ~3 |

| 10 mg/h | Data not available | Data not available | 42.2[1] | 32.4[1] | ~3 |

| 15 mg/h | Data not available | Data not available | ~42 | ~32 | ~3 |

Note: this compound exhibits dose-proportional pharmacokinetics. While specific Cmax and AUC values for all infusion rates were not consistently reported in the reviewed literature, clearance and volume of distribution are independent of the dose. The half-life is estimated based on the clearance and volume of distribution.

Table 2: Pharmacokinetic Parameters of Intravenous this compound in aSAH Patients

| Infusion Rate | Clearance (L/h) | Volume of Distribution (Vss, L) |

| 0.2-0.4 mg/kg/h | Similar to healthy subjects | Similar to healthy subjects |

Note: Pharmacokinetic properties of this compound in patients with aSAH are reported to be similar to those in healthy subjects. Dosing in later clinical trials shifted from a weight-based (mg/kg/h) to a fixed-rate (mg/h) infusion.

Experimental Protocols

In clinical trials, blood samples for pharmacokinetic analysis were typically collected at multiple time points during and after the intravenous infusion of this compound. Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

Workflow for this compound Plasma Concentration Analysis

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily related to its ability to counteract ET-1-induced vasoconstriction.

Data Presentation: Pharmacodynamic Outcomes

Table 3: Effect of Intravenous this compound on Cerebral Vasospasm (CONSCIOUS-1 Trial)

| Treatment Group | Incidence of Moderate to Severe Vasospasm |

| Placebo | 52% |

| This compound 1 mg/h | 37% |

| This compound 5 mg/h | 28% |

| This compound 15 mg/h | 23% |

Experimental Protocols

In the CONSCIOUS trials, the primary method for assessing cerebral vasospasm was digital subtraction angiography (DSA).

Protocol for Digital Subtraction Angiography (DSA) in Vasospasm Assessment

-

Baseline Angiogram: A baseline DSA is performed before the initiation of treatment to assess the initial state of the cerebral vasculature.

-

Catheterization: A catheter is typically introduced into the femoral artery and navigated to the cerebral arteries under fluoroscopic guidance.

-

Contrast Injection: A contrast agent is injected to visualize the arteries.

-

Image Acquisition: A series of X-ray images are taken before and after the contrast injection.

-

Digital Subtraction: The pre-contrast images (mask) are digitally subtracted from the post-contrast images, resulting in a clear image of the blood vessels.

-

Vessel Diameter Measurement: The diameters of specific cerebral artery segments are measured.

-

Vasospasm Grading: The degree of vasoconstriction is graded based on the reduction in vessel diameter compared to a reference segment or the baseline angiogram. Common grading systems categorize vasospasm as mild, moderate, or severe.

-

Follow-up Angiogram: A follow-up DSA is performed at a prespecified time point (e.g., day 7-11 post-aSAH in the CONSCIOUS-1 trial) to evaluate the effect of the treatment on vasospasm.[1]

Logical Relationship in Vasospasm Assessment

Conclusion

Intravenous this compound demonstrates a predictable pharmacokinetic profile with dose-proportional exposure. Its pharmacodynamic effect as a selective ET-A receptor antagonist translates to a reduction in cerebral vasospasm in patients with aneurysmal subarachnoid hemorrhage. This technical guide provides key quantitative data and detailed methodologies to support further research and development in this area.

References

Preclinical Profile of Clazosentan in Rat Models of Subarachnoid Hemorrhage: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Clazosentan in rat models of subarachnoid hemorrhage (SAH). This compound, a selective endothelin-A (ETa) receptor antagonist, has been investigated for its potential to mitigate cerebral vasospasm, a critical and often fatal complication of SAH. This document synthesizes key findings on its mechanism of action, experimental protocols used in preclinical rat studies, and available quantitative data.

Mechanism of Action: Targeting the Endothelin-1 Pathway

Subarachnoid hemorrhage leads to the release of potent vasoconstrictors in the cerebrospinal fluid, with endothelin-1 (ET-1) being a primary mediator of the sustained and severe cerebral artery narrowing known as vasospasm.[1][2] this compound exerts its therapeutic effect by selectively blocking the ETa receptor, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction and vasoconstriction.[1][2]

Signaling Pathway of Endothelin-1 and the Action of this compound

The binding of ET-1 to its G-protein coupled receptor, ETa, on vascular smooth muscle cells initiates a cascade of intracellular events. This includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction and vasospasm. This compound competitively antagonizes the ETa receptor, preventing ET-1 from initiating this signaling pathway.

Experimental Protocols in Rat Models of Subarachnoid Hemorrhage

The most common approach to modeling SAH in rats for the study of this compound involves the injection of autologous blood into the cisterns at the base of the brain. Sprague-Dawley rats are frequently the strain of choice.[1]

Subarachnoid Hemorrhage Induction

-

Pre-chiasmatic Cistern Injection Model: This model involves the stereotactic injection of non-heparinized autologous blood into the pre-chiasmatic cistern. A common procedure involves the injection of 300 μl of blood.

-

Cisterna Magna Injection Model: An alternative method is the injection of arterial, non-heparinized blood into the cisterna magna. One study protocol utilized an injection of 0.5 ml of blood over 60 seconds.

This compound Administration

This compound is typically administered intravenously. The dosing regimen often consists of an initial bolus followed by continuous infusion to maintain steady-state plasma concentrations.

-

Regimen 1: A 10 mg/kg intravenous bolus administered one hour after SAH induction, followed by a continuous infusion of 1 mg/kg/h via an osmotic pump.

-

Regimen 2: Prophylactic treatment initiated 30 minutes prior to SAH induction with a 1 mg/kg body weight bolus injection, immediately followed by a continuous infusion of 1 mg/kg body weight/hr until the end of the experiment.

Outcome Assessment

A variety of endpoints are assessed to determine the efficacy of this compound in these preclinical models.

-

Angiographic Vasospasm: The degree of cerebral artery narrowing is a primary endpoint, often assessed via techniques like digital subtraction angiography.

-

Cerebral Blood Flow (CBF): Laser Doppler flowmetry is used to monitor real-time changes in cerebral perfusion.

-

Neurological Deficits: While not extensively detailed in the provided search results, neurological scoring systems are a common method to assess functional outcomes after SAH.

-

Histopathological Analysis: Post-mortem brain tissue analysis is conducted to evaluate secondary complications such as microthromboembolism and neuronal cell death.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating this compound in a rat model of SAH.

Quantitative Data from Preclinical Rat Studies

The following tables summarize the available quantitative data from the preclinical studies of this compound in rat models of SAH. It is important to note that direct comparisons between studies may be limited due to variations in experimental design.

Table 1: Subarachnoid Hemorrhage Model Parameters

| Parameter | Study 1 | Study 2 |

| Rat Strain | Sprague-Dawley | Sprague-Dawley |

| SAH Induction Method | Pre-chiasmatic Cistern Injection | Cisterna Magna Injection |

| Blood Volume Injected | 300 µl | 0.5 ml |

Table 2: this compound Dosing Regimens

| Parameter | Regimen A | Regimen B |

| Timing of Administration | 1 hour post-SAH | 30 minutes pre-SAH |

| Bolus Dose | 10 mg/kg, IV | 1 mg/kg, IV |

| Continuous Infusion Rate | 1 mg/kg/h | 1 mg/kg/h |

Table 3: Efficacy Outcomes

| Outcome Measure | Control Group | This compound-Treated Group | Reference |

| Large-Artery Vasospasm | Present | Reduced | |

| Microthromboemboli | Present | Not Prevented | |

| Neuronal Cell Death | Present | Not Prevented | |

| Cerebral Blood Flow (CBF) | Decreased to ~73% of baseline | Maintained at ~106% of baseline | |

| Mortality Rate | Not specified | Not specified | |

| Neurological Score | Not specified | Not specified | |

| Infarct Volume | Not specified | Not specified |

Note: Specific quantitative values for mortality, neurological scores, and infarct volumes in rat models were not consistently available in the reviewed literature.

Preclinical Safety and Toxicology

A comprehensive assessment of the safety and toxicology of a drug candidate is a critical component of preclinical development. While specific preclinical toxicology data for this compound in rats is not extensively detailed in the public domain, standard safety pharmacology and toxicology studies are typically conducted in accordance with regulatory guidelines.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. For a compound like this compound, these studies would typically include:

-

Cardiovascular System Evaluation: Assessing effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters in conscious, unrestrained rats.

-

Central Nervous System (CNS) Assessment: Evaluating effects on behavior, motor activity, coordination, and body temperature.

-

Respiratory System Evaluation: Monitoring respiratory rate and tidal volume.

General Toxicology

General toxicology studies aim to characterize the toxic effects of a drug with respect to target organs, dose-dependence, and potential reversibility. These studies are conducted at various durations:

-

Acute Toxicity Studies: These studies determine the effects of a single high dose of the drug and help to identify the maximum tolerated dose (MTD).

-

Repeat-Dose Toxicity Studies: These studies involve daily administration of the drug for extended periods (e.g., 28 or 90 days) to identify potential target organs for toxicity and to establish a no-observed-adverse-effect level (NOAEL).

Common adverse events observed in human clinical trials of this compound, such as pulmonary complications, hypotension, and anemia, would be carefully monitored in these preclinical toxicology studies in rats.

Conclusion

Preclinical studies in rat models of subarachnoid hemorrhage have been instrumental in characterizing the mechanism of action and therapeutic potential of this compound. The data consistently demonstrate that this compound effectively reduces large-artery vasospasm by blocking the ETa receptor. However, the translation of this primary pharmacodynamic effect into improved neurological outcomes and reduced mortality in these models has been less clear, with some studies indicating a dissociation between the reversal of vasospasm and the prevention of other secondary brain injuries. This highlights the complex pathophysiology of SAH and suggests that targeting vasospasm alone may not be sufficient to address all aspects of the disease. Further preclinical research is warranted to explore combination therapies and to better understand the nuanced effects of this compound on the injured brain. This guide provides a foundational understanding for researchers and developers working to advance therapies for this devastating condition.

References

The Discovery and Development of Clazosentan for Neurological Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clazosentan is a potent and selective endothelin-A (ETa) receptor antagonist investigated primarily for the prevention of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH), a significant cause of morbidity and mortality. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of this compound. It includes a compilation of quantitative data from key clinical trials, detailed hypothetical experimental protocols for foundational preclinical assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Aneurysmal subarachnoid hemorrhage (aSAH) is a devastating neurological event where the rupture of a cerebral aneurysm leads to bleeding into the subarachnoid space.[1][2] A major complication following aSAH is cerebral vasospasm, a delayed and sustained narrowing of the cerebral arteries, which can lead to cerebral ischemia and infarction.[1][2] Endothelin-1 (ET-1), a potent endogenous vasoconstrictor, has been identified as a key mediator in the pathogenesis of cerebral vasospasm.[1] ET-1 exerts its effects through two receptor subtypes: ETa and ETb. The ETa receptor, predominantly located on vascular smooth muscle cells, mediates vasoconstriction, while the ETb receptor has more complex roles, including vasodilation and clearance of ET-1.

This compound was developed as a selective ETa receptor antagonist to specifically counteract the vasoconstrictive effects of ET-1 in the cerebral vasculature, thereby preventing or mitigating vasospasm and its ischemic consequences. This document details the scientific journey of this compound, from its chemical synthesis and preclinical evaluation to its extensive investigation in clinical trials.

Mechanism of Action

This compound is a competitive antagonist of the ETa receptor. By binding to this receptor with high affinity and selectivity, it blocks the binding of ET-1, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction and vasoconstriction. The selective blockade of ETa receptors is advantageous as it leaves the ETb receptor-mediated functions, such as vasodilation and ET-1 clearance, intact.

Signaling Pathway of Endothelin-1 and Inhibition by this compound

Caption: Endothelin-1 signaling pathway leading to vasoconstriction and its inhibition by this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of its complex heterocyclic core. While the proprietary details of the industrial synthesis are not fully public, a plausible synthetic route based on published information is outlined below.

(Note: The following is a representative, not a definitive, protocol.)

Hypothetical Synthesis Workflow

Caption: A simplified workflow for the hypothetical synthesis of this compound.

Preclinical Development

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological properties, including its binding affinity for endothelin receptors, its ability to reverse vasoconstriction in isolated cerebral arteries, and its pharmacokinetic and toxicological profiles.

Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for the human ETa and ETb receptors.

Materials:

-

Human recombinant ETa and ETb receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells).

-

Radioligand: [¹²⁵I]-ET-1.

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare cell membranes expressing either ETa or ETb receptors.

-

In a 96-well plate, add a fixed concentration of [¹²⁵I]-ET-1 to each well.

-

Add varying concentrations of this compound (or vehicle for total binding, and a high concentration of unlabeled ET-1 for non-specific binding) to the wells.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1).

-

Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Objective: To assess the ability of this compound to reverse ET-1-induced vasoconstriction in isolated cerebral arteries.

Materials:

-

Animal model (e.g., rabbit or primate) cerebral arteries (e.g., basilar artery).

-

Krebs-Henseleit solution.

-

Endothelin-1.

-

This compound at various concentrations.

-

Wire myograph system.

Procedure:

-

Isolate cerebral arteries and cut them into small rings (2-3 mm in length).

-

Mount the arterial rings in a wire myograph containing oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the rings to equilibrate and then determine their optimal resting tension.

-

Induce a stable contraction with a submaximal concentration of ET-1.

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath.

-

Record the changes in isometric tension after each addition of this compound.

-

Express the relaxation induced by this compound as a percentage of the initial ET-1-induced contraction.

-

Construct a concentration-response curve and calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).

Clinical Development

The clinical development of this compound for the prevention of cerebral vasospasm after aSAH has been extensive, involving several large-scale, randomized, placebo-controlled trials.

Pharmacokinetic and Pharmacodynamic Properties

This compound is administered via continuous intravenous infusion. Its pharmacokinetic profile is characterized by dose-proportional exposure.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Subjects

| Parameter | Value (at 10 mg/h for 3h) | Reference |

| Clearance | 42.2 L/h (95% CI: 36.6, 48.7) | |

| Volume of Distribution | 32.4 L (95% CI: 27.0, 38.8) | |

| Elimination Half-life | 6-10 minutes |

Pharmacodynamically, this compound infusion leads to an increase in plasma ET-1 concentrations, which is consistent with its mechanism of action as a receptor antagonist.

Clinical Efficacy

This study demonstrated a dose-dependent reduction in moderate to severe angiographic vasospasm with this compound treatment.

Table 2: CONSCIOUS-1 - Incidence of Moderate to Severe Angiographic Vasospasm

| Treatment Group | Incidence of Vasospasm | Relative Risk Reduction (vs. Placebo) | p-value |

| Placebo | 66% | - | - |

| This compound 1 mg/h | 43% | 34% | 0.0027 |

| This compound 5 mg/h | 39% | 41% | 0.0003 |

| This compound 15 mg/h | 23% | 65% | <0.0001 |

Data from Macdonald et al., 2008.

This trial investigated the effect of this compound (5 mg/h) on a composite endpoint of vasospasm-related morbidity and all-cause mortality.

Table 3: CONSCIOUS-2 - Primary Endpoint Results

| Treatment Group | Primary Endpoint Met | Relative Risk Reduction | p-value |

| Placebo (n=383) | 25% | - | - |

| This compound 5 mg/h (n=764) | 21% | 17% | 0.10 |

Data from Macdonald et al., 2011.

This study evaluated two doses of this compound against placebo.

Table 4: CONSCIOUS-3 - Primary Endpoint Results (Vasospasm-Related Morbidity and All-Cause Mortality)

| Treatment Group | Primary Endpoint Met | Odds Ratio (vs. Placebo) | p-value |

| Placebo (n=189) | 27% | - | - |

| This compound 5 mg/h (n=194) | 24% | 0.786 | 0.340 |

| This compound 15 mg/h (n=188) | 15% | 0.474 | 0.007 |

Data from Macdonald et al., 2012.

The REACT study assessed the efficacy of this compound (15 mg/h) in preventing clinical deterioration due to delayed cerebral ischemia (DCI).

Table 5: REACT - Primary and Key Secondary Endpoint Results

| Endpoint | Placebo (n=204) | This compound 15 mg/h (n=202) | Relative Risk Reduction | p-value |

| Clinical Deterioration due to DCI | 17.2% | 15.8% | 7.2% | 0.734 |

| Clinically Relevant Cerebral Infarcts | 11.3% | 7.4% | 34.1% | 0.177 |

| Rescue Therapy for Vasospasm | 18.1% | 10.4% | 42.6% | - |

Data from Mayer et al., 2024.

Safety and Tolerability

Across the clinical trial program, this compound was generally well-tolerated. The most frequently reported adverse events associated with this compound were related to its vasodilatory effects and included hypotension, as well as pulmonary complications and anemia.

Clinical Trial Workflow

Caption: A simplified workflow of the clinical trial progression for this compound.

Conclusion

This compound, a selective ETa receptor antagonist, has been extensively studied for its role in preventing cerebral vasospasm following aSAH. Preclinical studies established its potent and selective mechanism of action. Clinical trials, particularly CONSCIOUS-1 and CONSCIOUS-3, demonstrated a significant reduction in angiographic vasospasm and vasospasm-related morbidity and mortality at higher doses. However, the translation of these benefits into improved long-term functional outcomes has been inconsistent across all trials. Despite not meeting its primary endpoint in the REACT study, this compound represents a targeted therapeutic approach for a significant complication of aSAH. Further research may help to identify specific patient populations who would benefit most from this therapy.

References

An In-depth Technical Guide to the Aqueous Solubility and Formulation of Clazosentan for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clazosentan is a potent and highly selective endothelin A (ETA) receptor antagonist investigated primarily for the prevention and treatment of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH).[1][2] Its progression into clinical and preclinical studies has been heavily reliant on its favorable aqueous solubility, particularly in its disodium salt form, which lends itself to intravenous administration. This guide provides a comprehensive overview of the aqueous solubility of this compound, detailed formulation strategies for experimental use, and the underlying mechanism of action.

Physicochemical Properties and Aqueous Solubility

This compound is a white substance, and its solubility is a critical factor for its formulation, especially for parenteral administration.[1] The free acid form of this compound has limited aqueous solubility, but its disodium salt is highly soluble in aqueous solutions.[1][3]

Key Physicochemical Data

The fundamental properties of this compound and its disodium salt are summarized below.

| Property | Value | Source(s) |

| This compound (Free Acid) | ||

| Molecular Formula | C₂₅H₂₃N₉O₆S | |

| Molecular Weight | 577.57 g/mol | |

| Melting Point | 239-241 °C | |

| pKa₁ | 4.5 | |

| pKa₂ | 3.3 | |

| This compound Disodium Salt | ||

| Molecular Formula | C₂₅H₂₁N₉Na₂O₆S | |

| Molecular Weight | 621.54 g/mol | |

| Aqueous Solubility | 25% at physiological pH | |

| Solubility in DMSO | 83.33 mg/mL |

Factors Influencing Aqueous Solubility

The aqueous solubility of this compound is significantly influenced by pH. With two pKa values of 4.5 and 3.3, this compound's ionization state, and therefore its solubility in aqueous media, will change in response to the pH of the solution. The presence of two acidic protons allows for the formation of a highly water-soluble disodium salt. At physiological pH (around 7.4), the molecule will be deprotonated, contributing to its high solubility and making it suitable for intravenous formulations.

Formulation of this compound for Experimental Use

The formulation of this compound for experimental purposes is dictated by the intended route of administration and the specific requirements of the study (e.g., preclinical animal models vs. human clinical trials).

Intravenous Formulation for Clinical Use

The approved formulation of this compound for intravenous administration is an aqueous solution.

Composition of the Drug Product:

-

Active Pharmaceutical Ingredient (API): this compound (as disodium salt)

-

Excipients:

-

Trometamol (buffer)

-

Disodium edetate hydrate (chelating agent)

-

Sodium chloride (tonicity adjuster)

-

Hydrochloric acid (for pH adjustment)

-

Water for injection (solvent)

-

Experimental Protocol: Preparation of Intravenous Infusion

The following protocol is based on dosages used in clinical trials for continuous intravenous infusion.

Objective: To prepare a this compound solution for intravenous infusion at a concentration suitable for delivering a dose of 10 mg/hour.

Materials:

-

Vial(s) of this compound for injection (containing 150 mg of this compound per vial)

-

500 mL bag of physiological saline (0.9% Sodium Chloride Injection)

-

Sterile syringes and needles

-

Aseptic workspace (e.g., laminar flow hood)

Procedure:

-

Reconstitute the contents of two vials of this compound for injection (totaling 300 mg of this compound) according to the manufacturer's instructions, typically with a specified volume of Sterile Water for Injection.

-

Withdraw the total volume of the reconstituted this compound solution (e.g., 12 mL containing 300 mg of this compound).

-

Aseptically inject the this compound solution into a 500 mL bag of physiological saline.

-

Gently mix the contents of the bag to ensure a homogenous solution. The final concentration will be approximately 0.6 mg/mL.

-

Administer the solution intravenously using a constant infusion pump at a rate of approximately 17 mL/hour to deliver a dose of 10 mg/hour.

Logical Workflow for IV Formulation Preparation

Caption: Workflow for preparing intravenous this compound.

Formulations for Preclinical In Vivo Studies

For animal studies, particularly those involving routes of administration other than intravenous or when smaller volumes are required, different formulation strategies are often employed.

Common Vehicle Components:

-

Dimethyl sulfoxide (DMSO): A powerful solvent capable of dissolving this compound.

-

Corn oil: A common vehicle for lipophilic compounds for oral or parenteral administration.

-

Polyethylene glycol (PEG) 300/400: Co-solvents that can improve the solubility of compounds in aqueous-based vehicles.

-

Tween 80 (Polysorbate 80): A surfactant used to create stable emulsions or suspensions.

-

Carboxymethyl cellulose sodium (CMC-Na): A suspending agent for oral formulations.

Experimental Protocol: Preparation of a DMSO/Corn Oil Formulation (for parenteral injection)

Objective: To prepare a this compound formulation for intraperitoneal or subcutaneous injection in a rodent model.

Materials:

-

This compound (disodium salt) powder

-

DMSO (analytical grade)

-

Corn oil (sterile)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the required amount of this compound powder.

-

Prepare a concentrated stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to achieve a concentration of 25 mg/mL. Vortex and sonicate if necessary to ensure complete dissolution.

-

In a separate sterile tube, measure the required volume of corn oil.

-

To prepare the final injection solution, dilute the DMSO stock solution with corn oil. For a final DMSO concentration of 10%, add 1 part of the this compound/DMSO stock solution to 9 parts of corn oil. For example, to prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL this compound/DMSO stock to 900 µL of corn oil. This will result in a final this compound concentration of 2.5 mg/mL.

-

Vortex the final mixture thoroughly to ensure a uniform suspension or solution. Due to the potential for phase separation between DMSO and corn oil, the addition of a surfactant like Tween 80 or a co-solvent like PEG300 may be necessary to create a stable emulsion.

Experimental Workflow for Preclinical Formulation

Caption: Preclinical formulation workflow for this compound.

Mechanism of Action: Endothelin A Receptor Antagonism

This compound exerts its pharmacological effect by selectively blocking the endothelin A (ETA) receptor. This prevents the binding of endothelin-1 (ET-1), the most potent endogenous vasoconstrictor known.

Signaling Pathway of ET-1-Mediated Vasoconstriction and Inhibition by this compound

Following an event like a subarachnoid hemorrhage, ET-1 is released in significant amounts. It then binds to ETA receptors on vascular smooth muscle cells. This binding activates G-protein coupled receptor pathways, leading to an increase in intracellular calcium concentration. The elevated calcium levels trigger smooth muscle contraction and subsequent vasoconstriction, which can reduce cerebral blood flow. This compound competitively binds to the ETA receptor, thereby inhibiting the action of ET-1 and preventing this cascade of events, which helps to mitigate vasospasm.

Caption: this compound's mechanism of action.

Analytical Characterization of Formulations

The characterization of this compound formulations is essential to ensure quality, stability, and proper dosage. Standard analytical techniques are employed for this purpose.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of this compound in the formulation and to quantify its concentration. A reversed-phase HPLC method with UV detection is typically suitable. |

| UV-Visible Spectrophotometry | A simpler method for the quantification of this compound in a solution, provided there are no interfering excipients that absorb at the same wavelength. |

| pH Measurement | To ensure the pH of the aqueous formulation is within the optimal range for solubility and stability. |

| Osmolality Measurement | To confirm that intravenous formulations are isotonic. |

| Particle Size Analysis (for suspensions/emulsions) | Techniques like dynamic light scattering can be used to determine the particle size distribution in preclinical formulations to ensure consistency and suitability for injection. |

Disclaimer: This guide is intended for informational and research purposes only and does not constitute medical or professional advice. All experimental work should be conducted in accordance with institutional guidelines and safety protocols.

References

- 1. This compound [drugfuture.com]

- 2. This compound for cerebral vasospasm prevention in aneurysmal subarachnoid hemorrhage: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacology of this compound, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm - PMC [pmc.ncbi.nlm.nih.gov]

The Vise-Like Grip: An In-depth Technical Guide to the Pathophysiology of Endothelin-Mediated Vasoconstriction Following Aneurysmal Subarachnoid Hemorrhage

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aneurysmal subarachnoid hemorrhage (aSAH) is a devastating cerebrovascular event with high rates of mortality and long-term disability. A significant contributor to poor outcomes is the development of delayed cerebral ischemia (DCI), often attributed to prolonged and severe vasoconstriction of cerebral arteries, a condition known as cerebral vasospasm. Endothelin-1 (ET-1), the most potent endogenous vasoconstrictor currently known, has been extensively implicated as a key player in the pathogenesis of this vasospasm. This technical guide provides a comprehensive overview of the core pathophysiological mechanisms of endothelin-mediated vasoconstriction following aSAH, presenting key quantitative data, detailed experimental protocols, and visual representations of the intricate signaling pathways involved. Understanding these mechanisms is paramount for the development of novel therapeutic strategies aimed at mitigating the catastrophic consequences of aSAH.

Introduction: The Role of Endothelin-1 in aSAH

Following the rupture of an intracranial aneurysm, blood is released into the subarachnoid space, initiating a cascade of pathological events.[1][2] Among these, the release and upregulation of ET-1 in the cerebrospinal fluid (CSF) and cerebral vasculature are critical.[3][4][5] Elevated levels of ET-1 are strongly correlated with the incidence and severity of cerebral vasospasm and the subsequent development of DCI. This potent 21-amino acid peptide, primarily produced by endothelial cells, exerts its powerful vasoconstrictive effects through a complex interplay of receptor activation and intracellular signaling. This guide will dissect the molecular underpinnings of this process, from receptor binding to the downstream effectors that ultimately lead to sustained arterial constriction.

Quantitative Insights: Endothelin-1 Levels Post-aSAH

Numerous clinical studies have quantified ET-1 levels in the CSF and plasma of aSAH patients, providing compelling evidence for its involvement in vasospasm. The data consistently show a significant elevation of ET-1 in the CSF, directly bathing the cerebral arteries, while plasma levels often remain unchanged.

| Table 1: Cerebrospinal Fluid (CSF) Endothelin-1 Levels in aSAH Patients | |||

| Patient Group | Mean ET-1 Concentration (pg/mL) | Standard Error (SE) or Standard Deviation (SD) | Key Finding |

| aSAH Patients (High Trajectory Group, Day 1) | 0.65 | 0.08 (SE) | Significantly elevated ET-1 levels in a subset of patients. |

| aSAH Patients (High Trajectory Group, Day 14) | 0.61 | 0.06 (SE) | Sustained high levels of ET-1 over two weeks. |

| aSAH Patients (Low Trajectory Group, Day 1) | 0.31 | 0.04 (SE) | Lower, but still present, ET-1 levels in another patient subgroup. |

| aSAH Patients (Low Trajectory Group, Day 14) | 0.41 | 0.15 (SE) | Relatively stable ET-1 levels over two weeks. |

| aSAH Patients (General) | 1.618 fmol/mL (approx. 4.0 pg/mL) | 1.05 fmol/mL (SD) | CSF ET-1 levels are significantly higher than in controls. |

| Healthy Controls | 0.365 fmol/mL (approx. 0.9 pg/mL) | 0.328 fmol/mL (SD) | Baseline ET-1 levels in individuals without aSAH. |

| Table 2: Plasma Endothelin-1 Levels in aSAH Patients | |||

| Patient Group | Mean ET-1 Concentration (pg/mL) | Standard Deviation (SD) | Key Finding |

| aSAH Patients | 1.920 fmol/mL (approx. 4.8 pg/mL) | 1.15 fmol/mL | No significant difference in plasma ET-1 levels compared to controls. |

| Healthy Controls | 1.531 fmol/mL (approx. 3.8 pg/mL) | 0.753 fmol/mL | Baseline plasma ET-1 levels. |

| aSAH Patients with Diffuse Vasospasm | 2.6 | 0.3 | Significantly higher plasma ET-1 in patients with severe vasospasm. |

| aSAH Patients without Diffuse Vasospasm | 1.9 | 0.2 | Lower plasma ET-1 in patients without severe vasospasm. |

The Molecular Machinery: Signaling Pathways of ET-1-Mediated Vasoconstriction

The vasoconstrictive effects of ET-1 are primarily mediated through its interaction with two G-protein coupled receptor subtypes: Endothelin receptor type A (ETA) and Endothelin receptor type B (ETB).

The Canonical ETA Receptor Pathway

The ETA receptor is predominantly located on vascular smooth muscle cells (VSMCs) and its activation is the principal driver of vasoconstriction.

Upon binding of ET-1, the ETA receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, contributing to the sustained phase of muscle contraction.

The Dual Role of the ETB Receptor

The ETB receptor has a more complex role. It is found on both endothelial cells and VSMCs.

-

On Endothelial Cells (ETB1): Activation of ETB1 receptors typically leads to vasodilation through the production of nitric oxide (NO) and prostacyclin.

-

On Smooth Muscle Cells (ETB2): Following aSAH, there is an upregulation of ETB2 receptors on VSMCs. These receptors, like ETA receptors, are coupled to Gq and contribute to vasoconstriction.

Novel Mechanisms: The Role of TRP Channels

Recent research has uncovered a novel mechanism contributing to ET-1-mediated vasoconstriction after aSAH, involving the upregulation of Transient Receptor Potential (TRP) channels, specifically TRPC1 and TRPC4. In vasospastic arteries, ET-1 induces a significant influx of Ca2+ through these non-selective cation channels, a mechanism that is not prominent in healthy vessels. This enhanced Ca2+ entry contributes significantly to the sustained and potent vasoconstriction observed after aSAH.

Experimental Protocols: Modeling and Measuring ET-1's Impact

The investigation of ET-1's role in aSAH-induced vasospasm relies on robust experimental models and precise measurement techniques.

Induction of aSAH in Animal Models

Several animal models are used to mimic human aSAH, with the endovascular perforation and blood injection models being the most common in rodents.

Protocol: Endovascular Filament Perforation Model in Mice

-

Anesthesia and Preparation: Mice are anesthetized, and their body temperature is maintained at 37°C. The animal is placed in a supine position for a ventral midline cervical incision.

-

Vessel Exposure: The common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are carefully exposed and isolated.

-

Filament Insertion: A standardized nylon monofilament is introduced into the ECA and advanced to the ICA until it perforates the Circle of Willis, inducing hemorrhage.

-

Confirmation of SAH: Successful induction of SAH is often confirmed by observing a sudden increase in intracranial pressure (ICP) and a decrease in cerebral blood flow (CBF).

-

Post-operative Care: The filament is withdrawn, the ECA is ligated, and the incision is sutured. Animals receive appropriate analgesia and are monitored for recovery.

Quantification of Endothelin-1

The most common method for quantifying ET-1 in biological fluids is the enzyme-linked immunosorbent assay (ELISA).

Protocol: ET-1 Measurement by ELISA

-

Sample Collection and Preparation: CSF or blood samples are collected from patients or experimental animals. Blood is centrifuged to separate plasma. All samples are stored at -70°C until analysis. For plasma, an extraction step (e.g., with acetone or using C18 columns) is often required to remove interfering substances and concentrate the peptide.

-

Assay Procedure (General Principle):

-

A microplate pre-coated with a capture antibody specific for ET-1 is used.

-

Standards, controls, and prepared samples are added to the wells. ET-1 present in the sample binds to the immobilized antibody.

-

A biotin-conjugated detection antibody, also specific for ET-1, is added, which binds to the captured ET-1, forming a "sandwich".

-

Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.

-

A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

-

The reaction is stopped, and the optical density is measured at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis: The concentration of ET-1 in the samples is determined by comparing their optical density to a standard curve generated from known concentrations of ET-1.

Therapeutic Implications and Future Directions

The central role of ET-1 in aSAH-induced vasospasm has made its signaling pathway an attractive target for therapeutic intervention. Endothelin receptor antagonists (ERAs), such as Clazosentan, have been developed and tested in clinical trials.

While ERAs have demonstrated efficacy in reducing angiographic vasospasm, their translation into improved long-term clinical outcomes has been challenging. Meta-analyses have shown that despite a reduction in vasospasm, there is no significant improvement in mortality or unfavorable outcomes, and these drugs can be associated with adverse events like hypotension and pulmonary complications.

These findings suggest that while ET-1 is a critical initiator of vasospasm, other parallel or downstream pathways likely contribute to the overall brain injury and DCI seen after aSAH. Future research and drug development efforts may need to focus on:

-

More selective targeting: Developing antagonists with improved specificity or targeting downstream effectors like PKC or TRP channels.

-

Combination therapies: Combining ERAs with agents that target other pathophysiological processes, such as inflammation or microthrombosis.

-

Patient stratification: Identifying patient subgroups, potentially through genetic markers of ET-1 expression, who are most likely to benefit from ERA therapy.

Conclusion

Endothelin-1 is a cornerstone in the pathophysiology of cerebral vasoconstriction following aSAH. Its elevated presence in the CSF triggers a potent and sustained contraction of cerebral arteries through the activation of ETA and upregulated ETB receptors on vascular smooth muscle cells. The signaling cascade, involving Gq proteins, PLC, PKC, and novel players like TRP channels, offers multiple points for therapeutic intervention. While current endothelin receptor antagonists have had mixed success in clinical trials, a detailed understanding of these intricate molecular pathways remains essential for designing the next generation of therapies to combat the devastating consequences of aSAH. This guide provides a foundational resource for researchers dedicated to unraveling this complex pathology and developing life-saving treatments.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Clinical and experimental aspects of aneurysmal subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Endothelin-1 in Human Aneurysmal Subarachnoid Hemorrhage: Associations with Vasospasm and Delayed Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of endothelin-1 in human aneurysmal subarachnoid hemorrhage: associations with vasospasm and delayed cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endothelin-1 levels in plasma and cerebrospinal fluid of patients with cerebral vasospasm after aneurysmal subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Clazosentan in Preclinical Research: A Guide to Dosage and Administration

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Clazosentan, a selective endothelin-A (ETA) receptor antagonist, is a potent investigational drug primarily explored for its efficacy in preventing and treating cerebral vasospasm following aneurysmal subarachnoid hemorrhage (SAH). Its mechanism of action involves blocking the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction. This document provides a comprehensive overview of the dosage and administration of this compound in various animal models, based on a meticulous review of preclinical research. It is intended to serve as a practical guide for researchers designing and conducting studies with this compound.

Data Presentation: Quantitative Summary of this compound Dosage in Animal Models

The following tables summarize the intravenous dosages of this compound used in different animal species as reported in preclinical research. The primary route of administration in these studies is intravenous, often involving a bolus injection followed by continuous infusion.

Table 1: this compound Dosage in Rat Models of Subarachnoid Hemorrhage

| Animal Model | Bolus Dose (mg/kg) | Continuous Infusion Rate (mg/kg/h) | Vehicle | Reference |

| Sprague-Dawley Rat (SAH) | 10 | 1 | Not Specified | [1] |

| Sprague-Dawley Rat (SAH) | 1 | 1 | Saline Solution | [2] |

Table 2: this compound Dosage in a Dog Model of Subarachnoid Hemorrhage

| Animal Model | Dosage | Frequency | Vehicle | Reference |

| Dog (SAH) | 4 or 10 mg/kg | Twice Daily | Saline |

Note: While research indicates this compound has been studied in rabbit and monkey models of SAH, specific dosage information was not available in the reviewed literature.[3]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's application, it is crucial to visualize its mechanism of action and the general workflow of a typical preclinical experiment.

Endothelin-A Receptor Signaling Pathway

This compound acts as a competitive antagonist at the ETA receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, endothelin-1 (ET-1), to the ETA receptor on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction. This compound blocks this interaction.

Caption: Endothelin-A receptor signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for In Vivo Studies

A typical in vivo experiment to evaluate the efficacy of this compound, particularly in a disease model like SAH, follows a structured workflow.

Caption: A generalized experimental workflow for preclinical evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, synthesized from published research.

Protocol 1: Drug Formulation and Preparation

Objective: To prepare this compound for intravenous administration in animal models.

Materials:

-

This compound powder

-

Sterile saline solution (0.9% NaCl)

-

Sterile vials

-

Vortex mixer

-

Analytical balance

-

pH meter (optional)

-

Sterile filters (0.22 µm)

Procedure:

-

Accurately weigh the required amount of this compound powder using an analytical balance.

-

In a sterile vial, add the appropriate volume of sterile saline solution to achieve the desired final concentration for the bolus injection and the infusion solution. Saline is a commonly used vehicle for this compound in animal studies.[2][4]

-

Vortex the solution until the this compound powder is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

-

(Optional) Check the pH of the solution and adjust if necessary to a physiologically compatible range (typically pH 7.0-7.4).

-

Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial to ensure sterility for intravenous administration.

-

Store the prepared solution as recommended by the manufacturer, typically protected from light and refrigerated until use.

Protocol 2: Intravenous Administration in a Rat Model of SAH

Objective: To administer this compound intravenously to rats following the induction of subarachnoid hemorrhage.

Materials:

-

Anesthetized rat with induced SAH

-

Prepared this compound solution

-

Catheterized jugular or femoral vein

-

Syringes for bolus injection

-

Osmotic minipump or syringe infusion pump for continuous infusion

-

Tubing and connectors

Procedure:

-

Animal Preparation: Induce SAH in an anesthetized rat according to the established laboratory protocol. Ensure a patent intravenous catheter is in place (e.g., in the jugular or femoral vein).

-

Bolus Administration: At the designated time point post-SAH induction (e.g., 1 hour), administer a bolus injection of this compound solution via the intravenous catheter. The volume of the bolus should be calculated based on the animal's body weight and the concentration of the drug solution.

-

Continuous Infusion: Immediately following the bolus injection, connect the intravenous catheter to an osmotic minipump (implanted subcutaneously) or an external syringe infusion pump containing the this compound solution.

-

Infusion Rate: Set the infusion pump to deliver the drug at the desired rate (e.g., 1 mg/kg/h).

-

Monitoring: Continuously monitor the animal's vital signs throughout the infusion period.

-

Duration: Continue the infusion for the predetermined duration of the experiment.

Protocol 3: Assessment of Efficacy in an SAH Model

Objective: To evaluate the effect of this compound on cerebral vasospasm and neurological outcomes in a rat model of SAH.

Materials:

-

Digital subtraction angiography (DSA) or magnetic resonance angiography (MRA) equipment

-

Laser Doppler flowmetry for cerebral blood flow measurement

-

Neurological scoring system (e.g., Bederson scale)

-

Brain tissue collection and processing reagents for histology

Procedure:

-

Angiographic Assessment: At the end of the treatment period, perform DSA or MRA to visualize the cerebral vasculature. Measure the diameter of major cerebral arteries (e.g., basilar artery, middle cerebral artery) to quantify the degree of vasospasm. Compare the vessel diameters between this compound-treated and vehicle-treated groups.

-

Cerebral Blood Flow Measurement: Use laser Doppler flowmetry to continuously or intermittently measure regional cerebral blood flow throughout the experiment. Assess for improvements in perfusion in the this compound-treated group compared to the control group.

-

Neurological Assessment: At defined time points, perform neurological examinations using a standardized scoring system to assess motor deficits, altered consciousness, and other neurological impairments.

-

Histopathological Analysis: Following euthanasia, perfuse the brain and collect the tissue for histological analysis. Assess for delayed neuronal death, infarct volume, and other pathological changes associated with SAH and vasospasm.

These protocols provide a foundational framework for researchers working with this compound. It is imperative to adapt these methodologies to the specific research question, animal model, and institutional guidelines. Careful planning and execution of these experiments will contribute to a better understanding of the therapeutic potential of this promising ETA receptor antagonist.

References

- 1. Different effects of this compound on consequences of subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an endothelin receptor antagonist, prevents early hypoperfusion during the acute phase of massive experimental subarachnoid hemorrhage: a laser Doppler flowmetry study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Continuous Intravenous Infusion of Clazosentan in Clinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the continuous intravenous infusion of Clazosentan, a selective endothelin-A receptor antagonist, as investigated in various clinical studies for the prevention of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH).

Mechanism of Action

This compound is a selective antagonist of the endothelin-A (ETA) receptor. Following aSAH, the release of endothelin-1 (ET-1), a potent vasoconstrictor, is increased. ET-1 binds to ETA receptors on smooth muscle cells of cerebral arteries, leading to intense and prolonged vasoconstriction, a primary contributor to cerebral vasospasm. By competitively blocking the ETA receptor, this compound inhibits this signaling pathway, leading to vasodilation and improved cerebral blood flow.

Figure 1: Signaling pathway of Endothelin-1 and the inhibitory action of this compound.

Clinical Trial Protocols

The administration of this compound via continuous intravenous infusion has been investigated in several key multicenter, randomized, double-blind, placebo-controlled clinical trials. The general workflow for these studies is outlined below.

Figure 2: General workflow for this compound clinical trials.

Patient Selection Criteria

Inclusion and exclusion criteria are critical for ensuring patient safety and the integrity of study results. Key criteria from major clinical trials are summarized below.

| Criteria | Inclusion | Exclusion |

| Age | 18-75 years[1] | |

| Diagnosis | Aneurysmal subarachnoid hemorrhage (aSAH) confirmed by CT and angiography[1] | SAH from non-aneurysmal cause |

| Aneurysm Security | Aneurysm secured by endovascular coiling or surgical clipping[1][2] | Unsecured aneurysm |

| Timing of Treatment Initiation | Within 48-96 hours of aSAH[1] | |

| Clinical Grade | World Federation of Neurosurgical Societies (WFNS) grades I-IV prior to aneurysm securing | WFNS grade V |

| Bleeding | Substantial subarachnoid clot | Active bleeding, pre-existing pulmonary edema or heart failure |

Dosing and Administration

This compound is administered as a continuous intravenous infusion. Dosing has varied across different clinical trials, with a trend towards higher doses in later studies.

| Study | Dosage(s) | Infusion Duration |

| CONSCIOUS-1 | 1, 5, and 15 mg/h | Up to 14 days |

| CONSCIOUS-2 | 5 mg/h | Up to 14 days |

| CONSCIOUS-3 | 5 and 15 mg/h | Up to 14 days |

| Japanese Phase 3 Trials | 10 mg/h | Up to 15 days |

| REACT | 15 mg/h | Up to 14 days |

| Real-world (Japan) | 10 mg/h | Up to 15 days |

Note: In some studies, dosing was initially weight-based (e.g., 0.2 mg/kg/h) but was later transitioned to a fixed mg/h basis as higher plasma concentrations were observed with increasing body weight.